molecular formula C6H4BrFO2 B106993 5-Bromo-3-fluorobenzene-1,2-diol CAS No. 876861-29-9

5-Bromo-3-fluorobenzene-1,2-diol

Cat. No. B106993
M. Wt: 207 g/mol
InChI Key: NTMLYGHAJRXVMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related halogenated compounds involves multiple steps, starting from simple aromatic compounds. For instance, bromocyclohexadiene cis-diol, a related compound, was synthesized from bromobenzene using microbial oxidation with P. putida, followed by a selective introduction of fluorine using tetrabutylphosphoniumfluoride dihydrofluoride (TBPF-DF) . Another compound, 1,4-bis(bromomethyl)-2-fluorobenzene, was synthesized from p-xylene through a four-step reaction including nitration, reduction, diazotization, and bromination with N-bromosuccinimide (NBS) . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was obtained from 3,4-dimethylbenzenamine via diazotization and bromination . These methods suggest that the synthesis of 5-Bromo-3-fluorobenzene-1,2-diol would likely involve halogenation and controlled functionalization of an aromatic compound.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is characterized by the presence of halogen atoms, which can significantly influence the physical and chemical properties of the molecule. For example, 1-Bromo-2,3,5,6-tetramethylbenzene exhibits two stable crystalline phases, with the crystal structure parameters determined by SXRD analysis and confirmed by X-ray diffraction . The molecular conformation and vibrational spectra of such compounds are often investigated theoretically using computational methods like DFT calculations, which show a high degree of agreement with experimental data . This suggests that a similar approach could be used to analyze the molecular structure of 5-Bromo-3-fluorobenzene-1,2-diol.

Chemical Reactions Analysis

The chemical reactions involving halogenated benzene derivatives are typically characterized by the reactivity of the halogen atoms. The papers describe the use of radical initiators such as azobisisobutyronitrile (AIBN) for bromination and the influence of factors like raw material rate, reaction time, and temperature on the reaction outcomes . These insights indicate that the reactivity of 5-Bromo-3-fluorobenzene-1,2-diol would be influenced by the presence of bromine and fluorine atoms, which could undergo various substitution reactions.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 5-Bromo-3-fluorobenzene-1,2-diol, they do provide information on related compounds. For example, the presence of halogen atoms typically increases the density and boiling point of the compound . The spectroscopic analysis, such as Raman and FT-IR spectra, provides information on the vibrational modes of the molecules, which are essential for understanding the physical properties of the compound . The molecular frontiers orbitals (FMOS) calculation can also shed light on the charge transfer within the molecule, which is crucial for predicting its reactivity .

Scientific Research Applications

Electrochemical Studies

  • Electrochemical Fluorination of Aromatic Compounds : Research by Horio et al. (1996) focused on the mechanism of formation of fluorinated compounds like 1,4-difluorobenzene during the electrolysis of halobenzenes. This study provides insights into the electrochemical behaviors of compounds similar to 5-Bromo-3-fluorobenzene-1,2-diol (Hirohide Horio, K. Momota, Katsuya Kato, M. Morita, Y. Matsuda, 1996).

Organic Synthesis

  • Methods for Synthesizing 1,2-Dibromobenzenes : Diemer et al. (2011) describe methods to synthesize various dibromobenzene derivatives, which are valuable for organic transformations. This is relevant for understanding the synthesis pathways that might involve 5-Bromo-3-fluorobenzene-1,2-diol (V. Diemer, F. Leroux, F. Colobert, 2011).

Organometallic Chemistry

  • Use in Organometallic Chemistry and Catalysis : Pike et al. (2017) discussed the use of fluorobenzenes in organometallic chemistry, highlighting how fluorination affects their interaction with metal centers. This can be directly related to the behavior of 5-Bromo-3-fluorobenzene-1,2-diol in similar contexts (S. Pike, Mark R. Crimmin, Adrian B. Chaplin, 2017).

Photochemical Studies

Catalysis and Synthesis

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

5-bromo-3-fluorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMLYGHAJRXVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468877
Record name 5-Bromo-3-fluorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-fluorobenzene-1,2-diol

CAS RN

876861-29-9
Record name 5-Bromo-3-fluorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 1 N aqueous solution of sodium hydroxide (230 mL, 0.23 mol), 5-bromo-3-fluoro-2-hydroxybenzaldehyde (45.0 g, 0.21 mol) was added at room temperature, and a 6% hydrogen peroxide solution (225 mL) was added dropwise over five minutes at room temperature. After the reaction mixture was stirred at room temperature for two hours, a saturated aqueous solution of sodium thiosulfate (150 mL) was added thereto at room temperature. The mixture was extracted three times with ethyl acetate (450 mL), the organic layer was washed sequentially with a 1 N aqueous solution of hydrochloric acid (150 mL) and saturated saline, dried over anhydrous magnesium sulfate, and filtered through silica gel. The solvent was distilled off from the resultant filtrate under reduced pressure to give 39.0 g of the title compound (yield: 92%).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
壬生託人 - 博士学位論文/本文(令和3 年度授与), 2021
Number of citations: 5

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